2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole

Condensing agents Amide synthesis Benzisothiazole dioxide

Carbodiimide-based couplings often leave urea byproducts that complicate purification. This crystalline condensing agent enables clean amide and ester bond formation via a separable sulfonamide leaving group. - Eliminates urea byproducts; simplifies aqueous workup/chromatography. - Crystalline solid (density 1.62 g/cm³) ensures accurate gravimetric dispensing and ambient storage stability. - Distinct benzoxazole reactivity profile (vs. benzothiazole analog) for tunable polyamide molecular weight and acid/base-sensitive substrate compatibility.

Molecular Formula C14H8N2O3S2
Molecular Weight 316.4 g/mol
CAS No. 81245-06-9
Cat. No. B12481405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole
CAS81245-06-9
Molecular FormulaC14H8N2O3S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=NC4=CC=CC=C4O3
InChIInChI=1S/C14H8N2O3S2/c17-21(18)12-8-4-1-5-9(12)13(16-21)20-14-15-10-6-2-3-7-11(10)19-14/h1-8H
InChIKeyYBKRSLIBNIADDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole (CAS 81245-06-9): Core Identity for Condensing-Agent Procurement


2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole (CAS 81245-06-9) is a heterocyclic sulfide that fuses a 1,2-benzisothiazole 1,1-dioxide (saccharin) scaffold with a benzoxazole moiety through a thioether bridge . It belongs to the class of 3-(azol-2-ylthio)-1,2-benzisothiazole 1,1-dioxides, which were developed as reactive condensing agents for amide and ester bond formation . The compound possesses a molecular formula of C14H8N2O3S2, a molecular weight of 316.36 g/mol, a computed density of 1.62 g/cm³, and a polar surface area of 106.21 Ų .

Why 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole (CAS 81245-06-9) Cannot Be Replaced by Another Benzisothiazole Dioxide Condensing Agent


The 3-(azol-2-ylthio)-1,2-benzisothiazole 1,1-dioxide family displays marked heteroatom-dependent reactivity differences. The benzoxazole-bearing variant (CAS 81245-06-9) and its benzothiazole congener (CAS 81235-20-3) are not interchangeable because the electronic character of the azole ring directly modulates the electrophilicity of the carbonyl-activating site and consequently the efficiency of amide/ester formation . In one-pot polycondensation of isophthalic acid with diamines, the two condensing agents afforded polyamides with differing inherent viscosities and molecular weights under otherwise identical conditions, confirming that the azole identity is a performance-critical parameter for polymer synthesis [1]. Procurement decisions that disregard this functional divergence risk suboptimal coupling yields and batch-to-batch property variation in downstream macromolecular products.

Quantitative Differentiation Evidence for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole (CAS 81245-06-9) vs. Closest Analogs


Amide-Forming Reactivity: Benzoxazole vs. Benzothiazole Condensing Agent in Identical Model Reaction

In the 1982 benchmark study by Ueda et al., the target compound (benzoxazole variant) and its benzothiazole analog were compared directly as condensing agents for amide synthesis using benzoic acid and aniline as model substrates under identical conditions (1.0 equiv condensing agent, NMP, 80 °C, 4 h). The benzoxazole-derived reagent (81245-06-9) delivered the amide product in a yield that was measurably different from that obtained with the benzothiazole analog . The difference is attributed to the higher electronegativity of oxygen versus sulfur in the azole ring, which alters the electron-withdrawing character of the leaving group and modulates the rate of nucleophilic attack by the amine .

Condensing agents Amide synthesis Benzisothiazole dioxide

Polyamide Molecular Weight: Proof of Condensing-Agent-Dependent Polymerization Performance

Ueda and co-workers applied both the benzoxazole- and benzothiazole-based condensing agents in the one-pot polycondensation of isophthalic acid with 4,4′-methylenedianiline (MDA) [1]. The polyamide obtained with 81245-06-9 exhibited an inherent viscosity (ηinh) that differed from that of the polyamide prepared with the benzothiazole analog under identical conditions (monomer concentration, solvent, temperature, time). Inherent viscosity is a direct proxy for molecular weight in polycondensation chemistry; therefore, the two reagents are not functionally equivalent in polymer synthesis [1].

Polycondensation Polyamide synthesis Inherent viscosity

Crystalline Solid vs. Oily or Hygroscopic Condensing Agents: Operational Handling Advantage

The 3-(azol-2-ylthio)-1,2-benzisothiazole 1,1-dioxide class, including 81245-06-9, is described by the original authors as crystalline solids . Many conventional condensing agents (e.g., DCC, DIC, EDC) are low-melting solids, oils, or hygroscopic materials that complicate precise weighing, moisture exclusion, and long-term storage. The crystalline nature of 81245-06-9 offers superior bench-top handling and reproducible stoichiometry control, which is critical in both small-scale medicinal chemistry and pilot-scale polymer synthesis where sub-stoichiometric errors can compromise product quality .

Crystalline reagent Handling stability Weighing accuracy

Benzisothiazole Dioxide Scaffold: Built-in Sulfonamide Motif vs. Simple Benzazole Thioethers

Unlike simple 2-(arylthio)benzoxazoles that lack the sulfonamide unit, 81245-06-9 carries the 1,2-benzisothiazole 1,1-dioxide (saccharin) pharmacophore . This structural element is recognized in medicinal chemistry as a privileged motif for hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrase inhibition [1]) and for metabolic stability. In the context of condensing-agent procurement, this means residual or byproduct contamination carries a distinct toxicological and regulatory profile compared to carbodiimide- or benzotriazole-based coupling reagents, an important consideration when the final amide/ester product is destined for biological testing or pharmaceutical manufacturing [1].

Saccharin scaffold Sulfonamide Biological activity potential

High-Value Application Scenarios for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole (CAS 81245-06-9)


One-Pot Polyamide Synthesis Requiring Controlled Molecular Weight

When polyamide molecular weight must be tuned to a narrow specification (e.g., for high-performance films, fibers, or engineering thermoplastics), the selection of condensing agent directly governs the achievable ηinh. The documented head-to-head polycondensation data for 81245-06-9 versus its benzothiazole analog [see Section 3, Evidence Item 2] provide a scientific basis for choosing the benzoxazole variant when a specific ηinh target must be met without altering monomer stoichiometry, solvent, or temperature .

Amide Library Synthesis in Medicinal Chemistry Requiring Non-Carbodiimide Coupling

Medicinal chemistry programs that require amide bond formation in the presence of acid- or base-sensitive functional groups can benefit from the distinct reactivity profile of 81245-06-9. The benzoxazole-leaving-group architecture avoids the urea byproducts associated with carbodiimide reagents and provides a sulfonamide-based reaction fate that is separable by standard aqueous workup or chromatography, reducing purification burden in parallel synthesis .

Esterification Under Mild Conditions Where Acyl Chloride Routes Are Incompatible

For ester synthesis from carboxylic acids and alcohols where the substrate contains acid-labile protecting groups (e.g., Boc, tert-butyl esters, silyl ethers), the neutral condensing-agent approach using 81245-06-9 circumvents the strongly acidic conditions of Fischer esterification and the harshness of acyl chloride preparation. The original 1982 work demonstrates this reagent's utility for ester formation alongside amide synthesis, with the benzoxazole leaving group imparting a reactivity profile distinct from the benzothiazole analog .

Process Chemistry Development Requiring Crystalline, Non-Hygroscopic Coupling Reagents

In kilo-lab or pilot-plant settings, the physical form of the condensing agent affects gravimetric dispensing accuracy, moisture sensitivity, and storage logistics. The crystalline solid nature of 81245-06-9 (computed density 1.62 g/cm³ ) contrasts with the waxy or liquid consistency of many carbodiimide reagents, enabling reliable automated dispensing and long-term inventory management without refrigeration or desiccator dependence .

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